吗啉-2-腈

描述

Morpholine-2-carbonitrile, also known as 2-cyano-1-methylmorpholine (phenanthrene), is an organic compound . It is a colorless liquid or solid that is soluble in water, alcohols, and ethers, and is also miscible with many organic solvents . It has good stability, but it is easy to decompose under high temperature and sunlight .

Synthesis Analysis

Morpholine-2-carbonitrile is generally synthesized by the following steps :

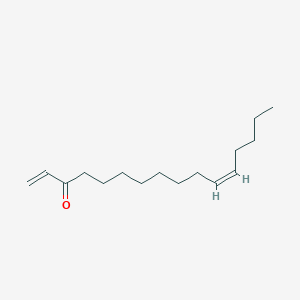

Molecular Structure Analysis

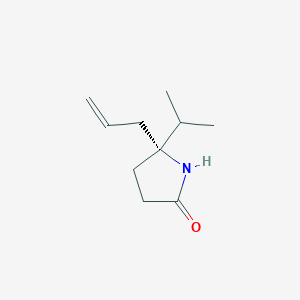

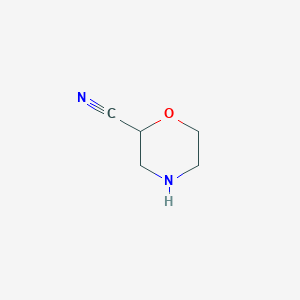

The molecular formula of Morpholine-2-carbonitrile is C5H8N2O . The (2R)-morpholine-2-carbonitrile molecule contains a total of 16 bond(s). There are 8 non-H bond(s), 1 multiple bond(s), 1 triple bond(s), 1 six-membered ring(s), 1 secondary amine(s) (aliphatic), 1 nitrile(s) (aliphatic) and 1 ether(s) (aliphatic) .

Chemical Reactions Analysis

Morpholine-2-carbonitrile can be used for the synthesis of a variety of organic compounds, such as medicine, dyes, etc . It can also be used as a solvent in organic synthesis to improve the reaction effect .

Physical And Chemical Properties Analysis

Morpholine-2-carbonitrile has a molar mass of 112.13 and a density of 1.10±0.1 g/cm3 (Predicted) . Its boiling point is predicted to be 256.0±35.0 °C, and it has a flash point of 108.652°C . The vapor pressure of Morpholine-2-carbonitrile is 0.016mmHg at 25°C .

科学研究应用

Inhibition of Human Legumain and Cholinesterase Enzymes

Morpholine derivatives, including Morpholine-2-carbonitrile, have been studied for their potential inhibitory activity against human legumain and cholinesterase enzymes . These enzymes are involved in the progression of Alzheimer’s disease, and their inhibition could offer therapeutic interventions.

Antimicrobial and Anti-inflammatory Applications

The morpholine moiety is known for its antimicrobial and anti-inflammatory properties . Morpholine-2-carbonitrile could be utilized in the development of new drugs targeting these specific therapeutic effects.

Attention Deficit Hyperactivity Disorder (ADHD) Therapeutics

Some morpholine-containing compounds have shown remarkable effects in treating ADHD . Research into Morpholine-2-carbonitrile could lead to the development of novel ADHD medications.

Corrosion Inhibitors and Surface-Active Agents

Morpholine compounds serve as corrosion inhibitors and surface-active agents in industrial applications . Morpholine-2-carbonitrile could be explored for its efficacy in these areas, potentially leading to more efficient industrial processes.

Organocatalysts and Ligands for Catalysts

The morpholine ring is a component in various organocatalysts and ligands for catalysts used in chemical synthesis . Morpholine-2-carbonitrile could be a key ingredient in creating new or improved catalysts.

Pharmaceutical Properties

Morpholine derivatives are prominent in pharmaceuticals, with applications ranging from antidepressants to antipyretic and analgesic drugs . Morpholine-2-carbonitrile’s role in this field could be significant, possibly leading to new drug discoveries.

安全和危害

Morpholine-2-carbonitrile is an organic compound and needs to be used carefully . In case of skin contact or inhalation, wash quickly . When storing and handling morpholine-2-carbonitrile, care should be taken to prevent contact with oxygen, strong oxidants, and strong acids to avoid possible dangerous reactions . When using morpholine-2-carbonitrile, wear protective gloves, goggles, and protective clothing to ensure human safety .

作用机制

Target of Action

Morpholine-2-carbonitrile is a versatile compound that has been widely employed to enhance the potency of numerous bioactive molecules . It has been used in the design and characterization of a series of ruthenium-based antibacterial agents, aiming to obtain a promising metalloantibiotic with a multi-target mechanism . The primary targets of Morpholine-2-carbonitrile are therefore the bacterial cells, particularly Staphylococcus aureus .

Mode of Action

The mode of action of Morpholine-2-carbonitrile involves its interaction with bacterial cells. The most active complex, Ru(II)-3, exhibited strong potency against Staphylococcus aureus, with an MIC value of only 0.78 mg mL−1 . The results of mechanism studies confirmed that Ru(II)-3 could destroy the bacterial membrane and induce ROS production in bacteria .

Biochemical Pathways

The biochemical pathways affected by Morpholine-2-carbonitrile involve the destruction of the bacterial membrane and the induction of reactive oxygen species (ROS) production in bacteria . This leads to the death of the bacterial cells, thereby exhibiting its antibacterial activity. The compound also enhances the activity of many existing antibiotics .

Pharmacokinetics

It is known that the compound is an oil in form and is slightly soluble in chloroform and dichloromethane, and sparingly soluble in methanol . Its predicted boiling point is 256.0±35.0 °C, and its predicted density is 1.10±0.1 g/cm3 . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in the body, and hence its bioavailability.

Result of Action

The result of the action of Morpholine-2-carbonitrile is the destruction of bacterial cells, particularly Staphylococcus aureus . It achieves this by destroying the bacterial membrane and inducing ROS production in bacteria . This leads to the death of the bacterial cells, thereby exhibiting its antibacterial activity. The compound also enhances the activity of many existing antibiotics .

Action Environment

The action environment of Morpholine-2-carbonitrile is within the bacterial cells, particularly Staphylococcus aureus It is known that the compound is stable at a storage temperature of 2-8°c and should be protected from light . These factors may influence the compound’s action and efficacy.

属性

IUPAC Name |

morpholine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c6-3-5-4-7-1-2-8-5/h5,7H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAASCECTXNYFCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40577640 | |

| Record name | Morpholine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40577640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Morpholine-2-carbonitrile | |

CAS RN |

135782-24-0 | |

| Record name | 2-Morpholinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135782-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Morpholine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40577640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。